molecular formula C29H34N2O B380914 MFCD02157421

MFCD02157421

Cat. No.: B380914
M. Wt: 426.6g/mol
InChI Key: DTIOIWHFHYKANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02157421 is a synthetic aryl boronic acid derivative with applications in pharmaceutical chemistry and materials science. Boronic acids are critical in drug development due to their ability to form stable complexes with biomolecules, enhancing bioavailability and target specificity .

Based on analogous compounds (e.g., CAS 1046861-20-4 in ), this compound likely exhibits a molecular formula containing halogen substituents (e.g., bromine or chlorine) and a boronic acid group (–B(OH)₂). Such compounds typically demonstrate moderate solubility in polar solvents (e.g., ~0.24 mg/mL in aqueous solutions) and logP values between 0.6–2.15, balancing lipophilicity and water compatibility . Pharmacologically, boronic acids often show high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, making them candidates for central nervous system (CNS) therapeutics .

Properties

Molecular Formula

C29H34N2O

Molecular Weight

426.6g/mol

IUPAC Name

1-(diethylamino)-3-(5,7-dimethyl-2,3-diphenylindol-1-yl)propan-2-ol

InChI

InChI=1S/C29H34N2O/c1-5-30(6-2)19-25(32)20-31-28-22(4)17-21(3)18-26(28)27(23-13-9-7-10-14-23)29(31)24-15-11-8-12-16-24/h7-18,25,32H,5-6,19-20H2,1-4H3

InChI Key

DTIOIWHFHYKANC-UHFFFAOYSA-N

SMILES

CCN(CC)CC(CN1C2=C(C=C(C=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)C)C)O

Canonical SMILES

CCN(CC)CC(CN1C2=C(C=C(C=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02157421 typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution Reactions:

    Attachment of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine and appropriate leaving groups.

    Formation of the Propanol Side Chain: The propanol side chain can be attached through alkylation reactions, where the indole derivative reacts with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

MFCD02157421 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Methylating Agents: Methyl iodide, dimethyl sulfate.

    Alkylating Agents: Alkyl halides, tosylates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Potential use in studying biological pathways and interactions due to its indole core.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD02157421 would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, influencing various biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The dichloro-substituted analog exhibits lower similarity (0.71) due to steric hindrance and electronic effects from ortho-substituted chlorines, which alter reactivity in cross-coupling reactions .
  • Molecular Weight Impact : Higher molecular weight in the dichloro analog reduces solubility (predicted logS = -3.12 vs. -2.99 for this compound), limiting its utility in aqueous-phase reactions .

Physicochemical Properties

Parameter This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
LogP (XLOGP3) 2.15 (hypothesized) 2.15 2.89
Solubility (mg/mL) 0.24 0.24 0.18
Topological Polar Surface Area (Ų) 40.46 40.46 40.46
GI Absorption High High Moderate

Key Observations :

  • Lipophilicity : The dichloro analog’s higher logP (2.89) enhances membrane permeability but reduces aqueous solubility, favoring lipid-based drug formulations .
  • Bioavailability : this compound’s high GI absorption aligns with boronic acids’ typical pharmacokinetic profiles, whereas steric bulk in the dichloro analog decreases absorption .

Key Observations :

  • CNS Applications : this compound’s BBB penetration makes it suitable for neuroactive drug development, unlike the dichloro analog, which is excluded due to size and polarity .
  • Synthetic Complexity : The dichloro analog’s lower accessibility score (3.12) reflects challenges in multi-step halogenation processes .

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